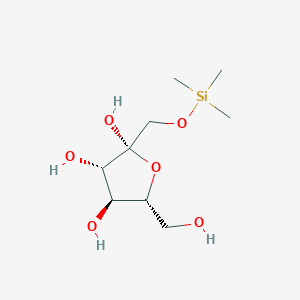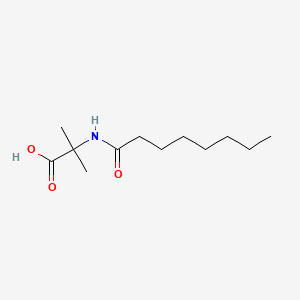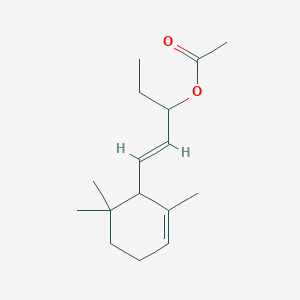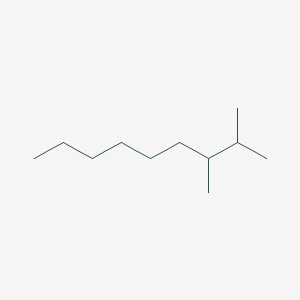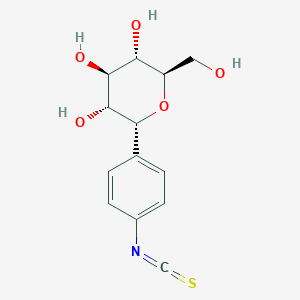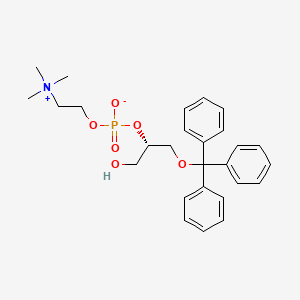
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate compound in the synthesis of glycerophospholipids, which are essential components of cell membranes and act as regulators of various enzyme activities . This compound is particularly significant in biochemical research due to its role in the synthesis of complex lipids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine typically involves the protection of the hydroxyl groups of glycerol followed by the introduction of the trityl group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include trityl chloride and a base such as pyridine .
Industrial Production Methods: Industrial production of 1-O-Trityl-sn-glycero-3-phosphocholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-Trityl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the trityl group or other functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the phosphocholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of phosphocholine, which are useful in biochemical and pharmaceutical research .
Applications De Recherche Scientifique
1-O-Trityl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and phospholipids.
Biology: The compound is essential in studying cell membrane dynamics and enzyme regulation.
Medicine: It plays a role in the development of lipid-based drug delivery systems and in the study of diseases related to lipid metabolism.
Industry: The compound is used in the production of specialized lipids for various industrial applications
Mécanisme D'action
The mechanism of action of 1-O-Trityl-sn-glycero-3-phosphocholine involves its incorporation into glycerophospholipids, which then participate in various cellular processes. The trityl group serves as a protective group, allowing for selective reactions at other sites within the molecule. This selective reactivity is crucial for the synthesis of specific lipid molecules .
Comparaison Avec Des Composés Similaires
- 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)
- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
- 1-O-hexadecyl-2-glutaroyl-sn-glycero-3-phosphocholine (E-PGPC)
- 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC)
Uniqueness: 1-O-Trityl-sn-glycero-3-phosphocholine is unique due to its trityl protective group, which allows for selective modifications and reactions. This makes it particularly valuable in the synthesis of complex lipids and in studies requiring precise control over molecular modifications .
Propriétés
Formule moléculaire |
C27H34NO6P |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-trityloxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-26(21-29)22-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 |
Clé InChI |
ABYBKFOWGWPBRM-SANMLTNESA-N |
SMILES isomérique |
C[N+](C)(C)CCOP(=O)([O-])O[C@@H](CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)
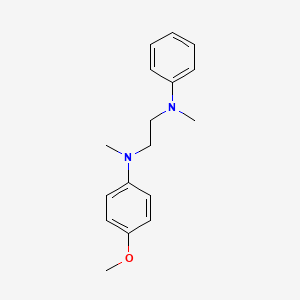
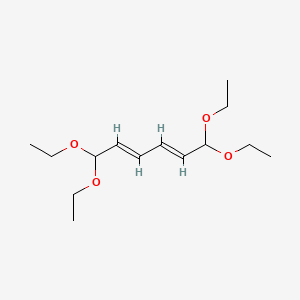
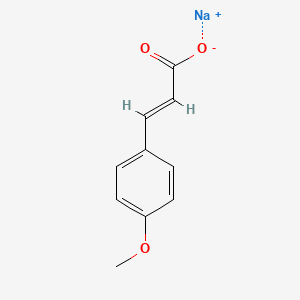
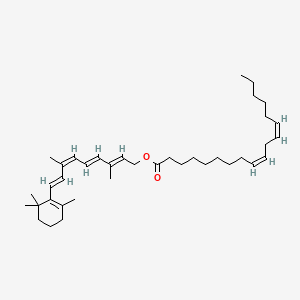
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
